molecular formula C13H16O4 B8431544 (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL

(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL

Cat. No.: B8431544
M. Wt: 236.26 g/mol
InChI Key: GBYOBOIXWWHPKL-FDYHWXHSSA-N
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Description

(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL is a complex organic compound characterized by its unique hexahydrofurofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL can be achieved through several methods. One efficient route involves starting from renewable sources such as isosorbide. The process includes a biocatalyzed regioselective acetylation of the 3-endo hydroxyl group, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group using trifluoromethanesulfonic anhydride and sodium azide. The final steps involve the reduction of the azido group and deacetylation of the 3-hydroxy group using lithium aluminium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable chemoenzymatic preparation methods mentioned above can be adapted for larger-scale production. The use of renewable sources and biocatalysts makes this approach environmentally friendly and potentially cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert azido groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride for azido group introduction, sodium azide for nucleophilic displacement, and lithium aluminium hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of azido groups results in the formation of amines, while oxidation reactions can yield various oxidized derivatives.

Scientific Research Applications

(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism by which (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the nature of the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL lies in its benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and in the design of biologically active molecules.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-6-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C13H16O4/c14-10-7-16-13-11(8-17-12(10)13)15-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12-,13-/m1/s1

InChI Key

GBYOBOIXWWHPKL-FDYHWXHSSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OCC3=CC=CC=C3)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium hydride (3.24 g, 81.0 mmol) in anhydrous DMF (20 mL) was added hexahydrofuro[3,2-b]furan-3,6-diol (10.1 g, 69.1 mmol) at 0° C. and the mixture was stirred for 1 h at 0° C. To the mixture was added bromomethylbenzene (11.73 g, 68.58 mmol) and the resulting mixture was stirred at rt for 4.5 h, and then quenched with H2O 2O (50 mL). The separated water layer was extracted with EtOAc (250 mL×3). The combined organic layers were washed with H2O (50 mL×6), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (PE/EtOAc (v/v)=2/1) to give the title compound as light yellow oil (8.1 g, 50%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.73 g
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% mineral oil suspension, 3.28 g, 82.1 mmol) in DMF (135 mL) at 0° C. was added a solution of isobide (10.00 g, 68.4 mmol) in DMF (10 mL) dropwise. After addition, the reaction mixture was stirred at 0° C. for 30 min, then BnBr (14.04 g, 82.1 mmol) was added too. The resulting mixture was allowed to stir at rt overnight and concentrated in vacuo. The residue was dissolved in water (100 mL), and extracted with EtOAc (200 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous Na2SO4, then filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10) to give the title compound as yellow oil (10.36 g, 64.1%).
Name
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
isobide
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.04 g
Type
reactant
Reaction Step Three
Yield
64.1%

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